Tetrathermic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrathermic acid, also known as tetraoxosulfuric acid or oleum, is a highly reactive and corrosive chemical compound with the chemical formula H2S4O6. It is a colorless to pale yellow liquid that is soluble in water and has a strong sulfuric odor. Tetrathermic acid is widely used in various industrial processes such as the production of detergents, fertilizers, and dyes.

Mécanisme D'action

Tetrathermic acid is a strong oxidizing agent that can react with a wide range of organic and inorganic substances. It can also act as a dehydrating agent and a catalyst in various chemical reactions. The mechanism of action of tetrathermic acid depends on the specific reaction it is involved in.

Biochemical and Physiological Effects:

Tetrathermic acid is highly corrosive and can cause severe burns upon contact with the skin and eyes. Inhalation of tetrathermic acid vapors can cause respiratory irritation and damage to the lungs. Ingestion of tetrathermic acid can cause severe damage to the digestive system and other internal organs. Therefore, it is important to handle tetrathermic acid with extreme caution and to use appropriate personal protective equipment.

Avantages Et Limitations Des Expériences En Laboratoire

Tetrathermic acid has several advantages and limitations when used in lab experiments. One of the main advantages is its strong oxidizing power, which makes it useful in a wide range of organic synthesis reactions. However, its highly corrosive nature and potential health hazards make it difficult to handle and require special precautions. Additionally, tetrathermic acid can react violently with certain substances and must be stored and handled carefully.

Orientations Futures

Future research on tetrathermic acid could focus on developing safer and more efficient methods for its synthesis and handling. Additionally, further studies could be conducted to explore its potential applications in various fields such as medicine, materials science, and environmental science. Finally, research could be conducted to investigate the environmental impact of tetrathermic acid and to develop methods for its safe disposal.

Méthodes De Synthèse

Tetrathermic acid is mainly produced by the reaction of sulfur trioxide with sulfuric acid. The reaction can be represented as follows:

SO3 + H2SO4 → H2S4O6

This reaction is usually carried out in a reactor vessel under controlled conditions of temperature and pressure. The resulting tetrathermic acid is then diluted with water to the desired concentration.

Applications De Recherche Scientifique

Tetrathermic acid has been widely used in scientific research for various purposes. It is commonly used as a strong oxidizing agent in organic synthesis, especially in the production of sulfonic acids and sulfates. Tetrathermic acid is also used as a catalyst in esterification reactions and as a dehydrating agent in the preparation of anhydrides. Additionally, tetrathermic acid is used as a desiccant in the purification of gases and as a reagent in the analysis of various substances.

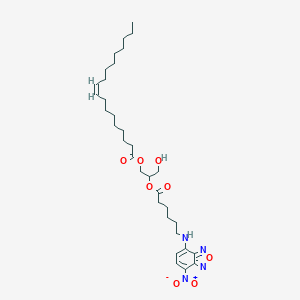

Propriétés

Numéro CAS |

146369-87-1 |

|---|---|

Nom du produit |

Tetrathermic acid |

Formule moléculaire |

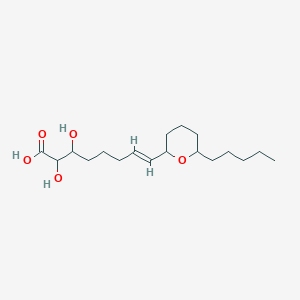

C18H32O5 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+ |

Clé InChI |

FFTXYJMQKWFDRR-UXBLZVDNSA-N |

SMILES isomérique |

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O |

SMILES |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |

SMILES canonique |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |

Synonymes |

2,3-dihydroxy-9,13-oxy-7-octadecenoic 2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid tetrathermic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)